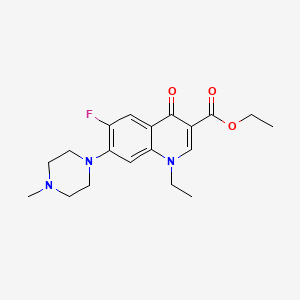

Ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Übersicht

Beschreibung

This compound, also known as 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid monomethanesulfonate, has a CAS Number of 70458-95-6 . It has a molecular weight of 429.47 and its IUPAC name is 1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12 (17 (23)24)16 (22)11-8-13 (18)15 (9-14 (11)20)21-6-4-19 (2)5-7-21;1-5 (2,3)4/h8-10H,3-7H2,1-2H3, (H,23,24);1H3, (H,2,3,4) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- This compound has been studied for its chemical reactions with ketones, leading to the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids (Chupakhin et al., 1992).

- It has also been involved in the synthesis of various complexes with metals like zinc (Qi et al., 2008) and copper (Qi et al., 2009).

Structural and Analytical Studies

- The structural characteristics of this compound have been analyzed in various studies, exploring its interactions and crystal structures (An et al., 2007).

Synthetic Processes and Derivatives

- Research has focused on synthesizing derivatives of this compound for potential pharmaceutical applications. These studies include the synthesis of various substituted quinolinecarboxylic acids and esters (Rádl et al., 1991; Sheu et al., 1998; Zahra et al., 2007).

Biological and Pharmacological Potential

- While avoiding details about drug use and side effects, it's notable that some derivatives of this compound have shown potential biological activities in various studies. For instance, its role in anti-inflammatory activities has been explored (Sultana et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It is an analog of norfloxacin , which is known to inhibit bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

As an analog of norfloxacin, this compound likely interacts with its targets, DNA gyrase and topoisomerase IV, by binding to their ATP-binding sites . This binding inhibits the re-ligation step of the DNA breakage-reunion process, leading to breaks in the DNA, rapid cell death, and ultimately, the elimination of bacterial infections .

Biochemical Pathways

The compound’s interaction with DNA gyrase and topoisomerase IV disrupts the DNA replication process . This disruption prevents the bacteria from multiplying and spreading, effectively stopping the infection in its tracks .

Pharmacokinetics

Norfloxacin is well absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication . By targeting and inhibiting essential bacterial enzymes, the compound disrupts DNA replication, leading to DNA damage and bacterial cell death .

Eigenschaften

IUPAC Name |

ethyl 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O3/c1-4-22-12-14(19(25)26-5-2)18(24)13-10-15(20)17(11-16(13)22)23-8-6-21(3)7-9-23/h10-12H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGDMGCSHVIWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)

![N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2874998.png)

![N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2874999.png)

![1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2875003.png)

![(3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2875005.png)

![3-[(Furan-2-ylmethyl)amino]-4-oxo-4-(propan-2-yloxy)butanoic acid (non-preferred name)](/img/structure/B2875012.png)

![[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate](/img/structure/B2875013.png)